Aristolactam BIII

Descripción general

Descripción

Aristolactam BIII is a naturally occurring phenanthrene lactam alkaloid derived from herbal plants, particularly from the Aristolochiaceae family. This compound has garnered significant attention due to its potent biological activities, including its role as a dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitor . DYRK1A is a significant pathogenic factor in Down syndrome, and its inhibition is considered a therapeutic strategy for modifying the disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of aristolactam alkaloids, including Aristolactam BIII, can be achieved through a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions . The synthesis involves the oxidative cyclization of benzamides with vinyl sulfone, leading to 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed C–H bond activation. This is followed by a dehydro-Diels–Alder reaction and fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the synthetic methodologies developed for laboratory-scale production can potentially be adapted for industrial applications with further optimization.

Análisis De Reacciones Químicas

Types of Reactions: Aristolactam BIII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Aplicaciones Científicas De Investigación

Inhibition of DYRK1A

Overview:

Aristolactam BIII has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various pathological conditions, including Down syndrome (DS).

Mechanism of Action:

- Inhibition Potency: this compound exhibits an IC50 of 9.67 nM against DYRK1A, effectively suppressing the kinase activity and preventing the hyperphosphorylation of Tau protein in mammalian cells .

- Rescue Effects: In studies involving DYRK1A transgenic mice and Drosophila models, oral administration of this compound ameliorated neurological deficits and improved exploratory behavior, indicating its therapeutic potential for DYRK1A-related diseases .

Case Study:

- A study demonstrated that treatment with this compound corrected proliferative defects in fibroblasts derived from DYRK1A transgenic mice and reduced DS phenotypes in vivo, highlighting its potential as a therapeutic agent for DS .

Antitumor Activity

Overview:

this compound has shown promise in cancer research, particularly regarding its antitumor effects against various human cancer cell lines.

Mechanism of Action:

- Cell Viability: this compound and its analogs were evaluated for their antitumor activity against multi-drug resistant cancer cell lines. The natural aristolactams exhibited moderate activity, while several synthetic derivatives demonstrated potent effects with GI(50) values in the submicromolar range .

- Cell Cycle Arrest: In lung cancer models, compounds related to aristolactams induced cell cycle arrest and apoptosis through modulation of key regulatory proteins such as p21 and p53 .

Data Table: Antitumor Activity of Aristolactam Derivatives

| Compound | Cell Line | GI(50) (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |

| Synthetic Derivative A | HeLa (Cervical) | 0.8 | Inhibits cell proliferation |

| Synthetic Derivative B | MCF-7 (Breast) | 0.5 | Induces cell cycle arrest |

Antiviral Properties

Overview:

Recent studies have explored the antiviral potential of aristolactam derivatives against HIV-1.

Mechanism of Action:

- Inhibition of Viral Replication: A specific aristolactam derivative exhibited an IC50 of 1.03 µM against HIV-1 infection. The mechanism involved inhibition of Tat-mediated transcription without affecting reverse transcription or integration processes .

Case Study:

Mecanismo De Acción

Aristolactam BIII exerts its effects primarily through the inhibition of DYRK1A kinase activity. It potently inhibits the kinase activity of DYRK1A in vitro, with an IC50 value of 9.67 nanomolar . This inhibition effectively suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells, which is a key factor in the pathogenesis of Down syndrome and other neurodegenerative diseases . The compound also increases cyclin D1 content in primary fibroblasts and enhances BrdU labeling, indicating its role in cell proliferation .

Comparación Con Compuestos Similares

- Aristolactam AIIIA

- Aristolactam BII

- Aristolactam FI

- Aristolactam FII

Comparison: Aristolactam BIII is unique among aristolactams due to its potent inhibitory effect on DYRK1A. While other aristolactams also exhibit biological activities, such as cytotoxicity and anti-inflammatory properties, this compound’s specificity for DYRK1A makes it particularly valuable for research related to Down syndrome and other DYRK1A-associated diseases .

Actividad Biológica

Aristolactam BIII is a member of the aristolactam family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

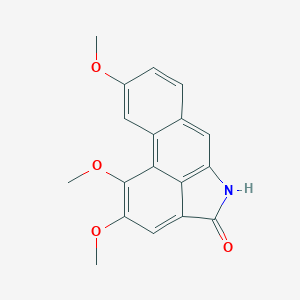

Chemical Structure and Properties

This compound is characterized by a unique dibenzo-indole core structure. This structural feature is critical for its biological activity, influencing its interaction with various biological targets.

1. Inhibition of DYRK1A

Recent studies have identified this compound as a novel inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A plays a significant role in various cellular processes, including cell proliferation and differentiation. Inhibition of DYRK1A by this compound has been shown to rescue Down syndrome phenotypes in cellular models, suggesting its potential therapeutic application for neurodevelopmental disorders .

2. Antiviral Activity

Aristolactam derivatives have demonstrated promising antiviral properties. A study highlighted that certain aristolactam derivatives could inhibit HIV-1 infection by targeting the Tat-mediated transcription process without affecting reverse transcription or integration . This mode of action suggests that this compound may also possess similar antiviral capabilities.

Anti-Cancer Effects

This compound exhibits significant anti-cancer effects, particularly against lung cancer cells. In vitro studies showed that treatment with this compound led to cell cycle arrest and apoptosis in A549 lung carcinoma cells. The compound increased the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), indicating its potential as an anti-cancer agent .

Table 1: Effects of this compound on A549 Cells

| Concentration (mg/ml) | Cell Cycle Phase Arrested | Apoptotic Markers Increased | Anti-apoptotic Markers Decreased |

|---|---|---|---|

| 12.5 | S/G2/M | Caspase-3, Bax | Bcl-2 |

| 25 | S/G2/M | Caspase-8, p21 | Bcl-2 |

| 50 | S/G2/M | p53 | Bcl-2 |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Neuroprotective Effects : In Drosophila models overexpressing mnb (a gene associated with neurodegeneration), this compound was shown to rescue alterations in phenotype and neurological configuration, supporting its role in neuroprotection .

- Cytotoxicity Evaluation : Research evaluating various aristolactam derivatives indicated that modifications to the lactam moiety significantly influenced cytotoxicity against cancer cell lines. This compound exhibited notable cytotoxic effects at specific concentrations .

Propiedades

IUPAC Name |

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Aristolactam BIII?

A1: this compound has shown promising biological activity, particularly as a DYRK1A inhibitor []. This inhibition has been linked to the rescue of Down syndrome-related phenotypes in research studies []. Additionally, this compound has demonstrated cytotoxic activity against several cancer cell lines, including P-388, HT-29, and A549 [].

Q2: Where is this compound naturally found?

A2: this compound has been isolated from various plant species, including Ottonia anisum [], Piper arborescens [], and Fissistigma balansae []. These plants belong to the Piperaceae family, known for its diverse chemical constituents and medicinal properties.

Q3: Are there any synthetic routes available for producing this compound?

A3: While the provided research papers do not delve into the specific synthesis of this compound, they highlight a general approach for synthesizing phenanthrene lactams, including other aristolactams []. This method employs a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction using isoindolin-1-one and 2-formylphenylboronic acid []. Adapting this method for this compound synthesis could be an area of further exploration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.